2-chloro-N-(3,5-dimethylphenyl)propanamide
Overview
Description
2-chloro-N-(3,5-dimethylphenyl)propanamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO/c1-7-4-8(2)6-10(5-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) . This indicates that the molecule consists of a propanamide group (C3H7NO) where one of the hydrogen atoms in the methyl group is replaced by a chlorine atom, and the amine hydrogen is replaced by a 3,5-dimethylphenyl group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 211.69 .Scientific Research Applications
1. Nonlinear Optical Material
Research has shown that 2-chloro-N-(3,5-dimethylphenyl)propanamide has been synthesized and used as a new organic electro-optic and non-linear optical material. This compound was characterized using various techniques like UV-Vis, IR, NMR, and powder XRD, indicating its potential application in the field of optics (Prabhu & Rao, 2000).
2. Antimicrobial Properties
A study on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, which includes derivatives of this compound, explored their synthesis and antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, suggesting their potential use in antimicrobial applications (Baranovskyi et al., 2018).
3. Structural and Optical Properties
Another study focused on the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a related compound, highlighting its structural, dielectric, and optical properties. The research indicated the compound's suitability for applications in crystal growth and optoelectronics (Srinivasan et al., 2006).
4. Chemical Synthesis and Characterization
Additionally, this compound has been synthesized and characterized in various studies, providing insights into its chemical properties and potential applications in chemical synthesis and materials science (Noshi, 2014).
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-8(2)6-10(5-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSQLASSNGUZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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